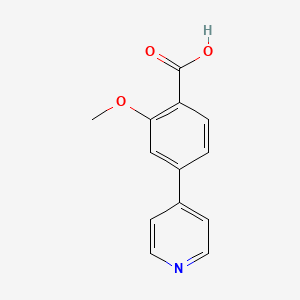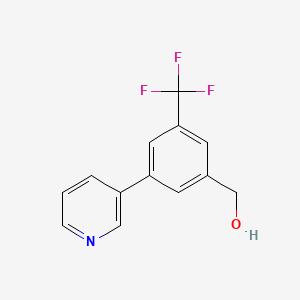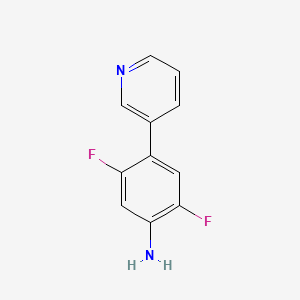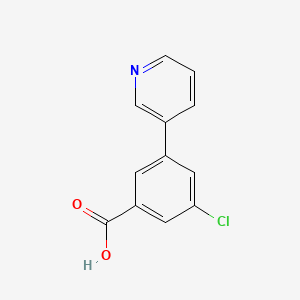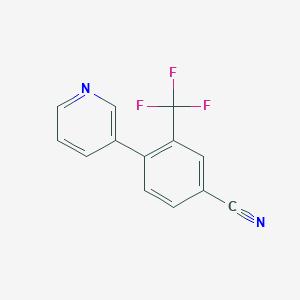
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile is an organic compound that features a pyridine ring substituted at the 3-position with a trifluoromethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 3-(trifluoromethyl)benzonitrile.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the carbon-carbon bond between the pyridine and benzonitrile moieties. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent (e.g., toluene) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the nitrile group.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, enabling the formation of more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as amines and alkoxides are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogen atoms into the pyridine ring, while nucleophilic substitution can result in the formation of amines or ethers.
Scientific Research Applications
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)benzonitrile: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
3-(Trifluoromethyl)benzonitrile:
4-(Pyridin-3-yl)-3-methylbenzonitrile: Contains a methyl group instead of a trifluoromethyl group, which can alter its chemical properties and interactions.
Uniqueness
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-pyridin-3-yl-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)12-6-9(7-17)3-4-11(12)10-2-1-5-18-8-10/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCQLDGLVCVKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
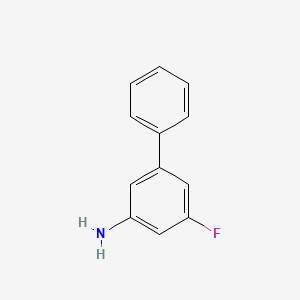
![2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7837976.png)
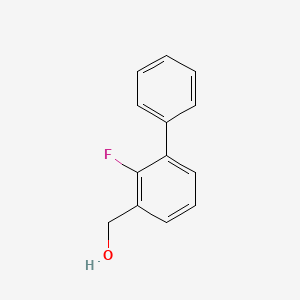
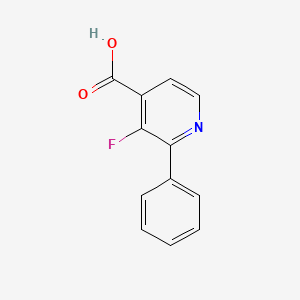
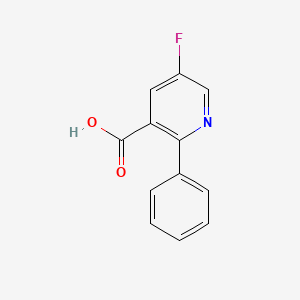
![[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-](/img/structure/B7838004.png)
